![molecular formula C8H19NO2 B027993 2-(2-(Diethylamino)ethoxy)ethanol CAS No. 140-82-9](/img/structure/B27993.png)
2-(2-(Diethylamino)ethoxy)ethanol
Overview
Description
“2-(2-(Diethylamino)ethoxy)ethanol” is a chemical compound with the empirical formula C8H19NO2 . It is also known as N,N-Diethylethoxyethanolamine, β-(Diethylamino ethoxy)ethanol, Ethanol, 2-[2-(diethylamino)ethoxy]-, and Diethylaminoethoxyethanol . It is a degradation product of Oxeladin citrate and Oxybutynin hydrochloride .
Molecular Structure Analysis
The molecular weight of “2-(2-(Diethylamino)ethoxy)ethanol” is 161.2420 . The IUPAC Standard InChI is InChI=1S/C8H19NO2/c1-3-9(4-2)5-7-11-8-6-10/h10H,3-8H2,1-2H3 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-(Diethylamino)ethoxy)ethanol” are not available, it’s known that similar compounds like DEEA are used to prepare quaternary ammonium salts . These salts are widely used as phase transfer catalysts to promote reactions between immiscible phases .
Physical And Chemical Properties Analysis
“2-(2-(Diethylamino)ethoxy)ethanol” is a clear liquid . It has a boiling point of 101°C and a specific gravity of 0.94 at 20°C .
Scientific Research Applications
Thermophysical Properties Study
A complete study of thermophysical properties concerning the 2-(2-Diethylaminoethoxy)ethanol (DEAE-EO) + water binary system has been realized . Density, speed of sound, dynamic and kinematic viscosities, and refractive index measurements have been performed at atmospheric pressure . The thermal expansion was calculated from density data . This study provides valuable data for understanding the behavior of this compound in various conditions.
Absorption of Acid Gases
2-(2-Diethylaminoethoxy)ethanol has been studied as a method of absorbing greenhouse gases, particularly carbon dioxide . This application is crucial in the context of climate change and carbon capture technologies.
Use in Surfactants
This compound is used extensively in surfactants, which have also been evaluated as corrosion inhibitors . Surfactants prepared are usually cationic and may also be used as a biocide . This is particularly important for oilfield applications against sulfate-reducing microorganisms .
Catalyst for Polyurethane Foams
2-(2-Diethylaminoethoxy)ethanol is used as a blowing catalyst for low-density polyurethane foams . This application is significant in the manufacturing of various products, including insulation materials and furniture.
Use in Plasticizers
This compound is also used in plasticizers . Plasticizers are additives that increase the plasticity or decrease the viscosity of a material, making it more flexible and easier to handle.
Use in Adhesives
2-(2-Diethylaminoethoxy)ethanol is used in adhesives . This application is important in various industries, including construction, packaging, and automotive.
Safety and Hazards
“2-(2-(Diethylamino)ethoxy)ethanol” is classified as Acute Tox. 4 Dermal - Eye Dam. 1 - Skin Corr. 1B . It has a flash point of 96°C . The compound is considered dangerous, with hazard statements H312 - H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-3-9(4-2)5-7-11-8-6-10/h10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBVRNHODPFVHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
Record name | DIETHYLAMINOETHOXYETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6265 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63833-83-0 | |
Record name | Poly(oxy-1,2-ethanediyl), α-[2-(diethylamino)ethyl]-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63833-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9059701 | |
Record name | 2-[2-(Diethylamino)ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylaminoethoxyethanol appears as a colorless liquid with an amine-like odor. Slightly less dense than water and slightly soluble in water. May emit toxic oxides of nitrogen when heated to high temperatures May cause irritate the skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |
Record name | DIETHYLAMINOETHOXYETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6265 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
2-(2-(Diethylamino)ethoxy)ethanol | |
CAS RN |
140-82-9 | |
Record name | DIETHYLAMINOETHOXYETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6265 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-[2-(Diethylamino)ethoxy]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethanol, 2-(2-(diethylamino)ethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylaminoethoxyethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163322 | |
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Record name | Ethanol, 2-[2-(diethylamino)ethoxy]- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-[2-(Diethylamino)ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(diethylamino)ethoxy]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.943 | |
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Record name | 2-[2-(Diethylamino)ethoxy]ethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PPN959BHJ | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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